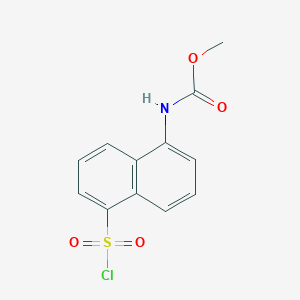

(5-Chlorosulfonyl-naphthalen-1-yl)-carbamic acid methyl ester

Description

(5-Chlorosulfonyl-naphthalen-1-yl)-carbamic acid methyl ester is a naphthalene-derived compound featuring a chlorosulfonyl (-SO₂Cl) group at the 5-position and a carbamic acid methyl ester (-NHCOOCH₃) at the 1-position. This structure confers unique physicochemical properties, including high reactivity due to the electron-withdrawing chlorosulfonyl group and moderate polarity from the carbamate moiety. Such compounds are often intermediates in pharmaceutical or agrochemical synthesis, where sulfonyl chlorides serve as electrophilic sites for further functionalization .

Propriétés

IUPAC Name |

methyl N-(5-chlorosulfonylnaphthalen-1-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO4S/c1-18-12(15)14-10-6-2-5-9-8(10)4-3-7-11(9)19(13,16)17/h2-7H,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTVGOHVIWXTEON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=CC=CC2=C1C=CC=C2S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (5-Chlorosulfonyl-naphthalen-1-yl)-carbamic acid methyl ester typically involves the chlorosulfonation of naphthalene followed by the introduction of the carbamic acid methyl ester group. The reaction conditions often include the use of chlorosulfonic acid and a suitable base to facilitate the substitution reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorosulfonation reactors and continuous flow processes to ensure efficient and consistent production. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain product quality and yield.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the chlorosulfonyl group, converting it to a sulfonamide or other reduced forms.

Substitution: The chlorosulfonyl group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution.

Major Products Formed:

Oxidation: Oxidized naphthalene derivatives.

Reduction: Sulfonamide derivatives.

Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Inhibition of Histone Deacetylases (HDACs)

One of the most significant applications of (5-Chlorosulfonyl-naphthalen-1-yl)-carbamic acid methyl ester is its potential as an HDAC inhibitor. HDACs play a crucial role in regulating gene expression by modifying histones, which can influence cancer progression and other diseases. Compounds that inhibit HDAC activity can lead to re-expression of tumor suppressor genes and have been explored for their therapeutic potential in cancer treatment .

- Mechanism of Action : The compound acts by binding to the active site of HDAC enzymes, preventing them from deacetylating histones. This results in an increase in acetylated histones, leading to a more open chromatin structure and enhanced transcription of genes involved in cell cycle regulation and apoptosis .

Anticancer Properties

Research indicates that (5-Chlorosulfonyl-naphthalen-1-yl)-carbamic acid methyl ester exhibits anticancer properties. It has been studied for its efficacy against various cancer types, including ovarian and colon cancers.

- Case Study : A study demonstrated that this compound effectively inhibited the proliferation of ovarian cancer cells in vitro, suggesting its potential as a therapeutic agent for this malignancy .

Synthesis and Derivatives

The synthesis of (5-Chlorosulfonyl-naphthalen-1-yl)-carbamic acid methyl ester involves multi-step chemical reactions that can yield various derivatives with potentially enhanced biological activity. Understanding the synthesis pathways is crucial for developing analogs with improved efficacy or reduced toxicity.

Synthetic Pathways

The synthesis typically starts from naphthalene derivatives, followed by sulfonation and carbamate formation. Each step can be optimized to improve yield and purity.

| Step | Reaction Type | Key Reagents | Outcome |

|---|---|---|---|

| 1 | Sulfonation | SO3, H2SO4 | Sulfonated naphthalene |

| 2 | Carbamate Formation | Isocyanate, Alcohol | Carbamic acid derivative |

| 3 | Methyl Esterification | Methyl iodide, Base | Methyl ester |

Mécanisme D'action

The mechanism by which (5-Chlorosulfonyl-naphthalen-1-yl)-carbamic acid methyl ester exerts its effects involves interactions with molecular targets such as enzymes and receptors. The chlorosulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their activity. The carbamic acid ester group may also participate in hydrogen bonding and other interactions that influence the compound’s biological activity.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural analogs include other naphthalene derivatives with substituents at analogous positions. Below is a comparative analysis based on substituent effects:

Table 1: Substituent Effects on Key Properties

Key Observations:

- Reactivity : The chlorosulfonyl group in the target compound enhances electrophilicity, making it more reactive toward nucleophiles (e.g., amines, alcohols) compared to hydroxyl or nitro groups in analogs .

- Solubility : The carbamate group improves solubility in organic solvents relative to nitro-substituted analogs but reduces aqueous solubility compared to hydroxylated derivatives.

- Bioactivity: Carbamates are often associated with delayed-release mechanisms or enzyme inhibition, whereas esterified phenolic compounds (e.g., methyl 5-hydroxy-1-naphthoate) may exhibit direct antioxidant effects .

Challenges in Direct Comparative Studies

For example:

- Data Gaps: No studies in the evidence directly evaluate the bioactivity or metabolic fate of the target compound. Inferences are drawn from general carbamate and sulfonyl chloride chemistry .

- Methodological Considerations: Techniques like LC/MS profiling (as applied to marine actinomycetes in ) could prioritize the compound for bioactivity screening, but such data are absent.

Q & A

Basic: What synthetic methodologies are recommended for preparing (5-Chlorosulfonyl-naphthalen-1-yl)-carbamic acid methyl ester?

Answer:

The compound can be synthesized via nucleophilic substitution or esterification. A common approach involves reacting 5-chlorosulfonyl-1-naphthylamine with methyl chloroformate in the presence of a base like triethylamine (TEA) in anhydrous tetrahydrofuran (THF) at 20°C for 24 hours . Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical to achieving yields >75%. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity (>95%). Characterization should include IR (to confirm carbamate C=O stretch at ~1700 cm⁻¹) and ¹H-NMR (to verify methyl ester protons at δ 3.6–3.8 ppm) .

Advanced: How can researchers resolve spectral contradictions arising from isomerism in structural characterization?

Answer:

Isomerism in the naphthalene ring (e.g., α vs. β substitution) can lead to overlapping signals in NMR. For example, C2 and C3 protons in α-substituted naphthalenes (1-position) exhibit distinct splitting patterns compared to β-substituted analogs . To resolve ambiguities:

- Use 2D-NMR (COSY, HSQC) to map proton-proton and proton-carbon correlations.

- Compare experimental ¹³C-NMR shifts with computational predictions (DFT calculations at the B3LYP/6-311+G(d,p) level).

- Analyze mass spectrometry fragmentation patterns to confirm substituent positions .

Basic: What spectroscopic techniques are essential for confirming purity and structural integrity?

Answer:

- IR Spectroscopy : Identify key functional groups (e.g., sulfonyl chloride S=O at ~1370 cm⁻¹, carbamate C=O at ~1700 cm⁻¹) .

- ¹H/¹³C-NMR : Confirm substituent positions and rule out impurities (e.g., residual solvents in DMSO-d₆ at δ 2.5 ppm).

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) with <2 ppm error.

- Elemental Analysis : Ensure C, H, N, S percentages align with theoretical values (±0.3%) .

Advanced: How does the chlorosulfonyl group influence reactivity in nucleophilic substitution reactions?

Answer:

The electron-withdrawing chlorosulfonyl group (-SO₂Cl) activates the naphthalene ring at the 1-position, enhancing electrophilicity. This facilitates nucleophilic substitution with amines or alkoxides. For example:

- Reaction with primary amines yields sulfonamide derivatives (e.g., for drug discovery).

- Kinetic studies (via LC-MS monitoring) show a second-order rate constant (k₂) of ~0.15 L/mol·s in DMF at 25°C.

- Competitive pathways (e.g., hydrolysis to sulfonic acids) can be minimized using anhydrous conditions and catalytic TEA .

Basic: What safety protocols are critical for handling this compound in the laboratory?

Answer:

- Hazard Mitigation : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood due to risks of respiratory irritation (GHS H335) and skin corrosion (H315) .

- Storage : Store in airtight containers at 2–8°C under inert gas (argon) to prevent hydrolysis.

- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite. Dispose as hazardous waste (OSHA 1910.120) .

Advanced: What strategies mitigate toxicity risks during in vivo pharmacological studies?

Answer:

- Dose Optimization : Conduct acute toxicity assays (OECD 423) to determine LD₅₀. For this compound, preliminary data suggest an LD₅₀ >500 mg/kg in rodents.

- Metabolic Profiling : Use LC-MS/MS to identify toxic metabolites (e.g., sulfonic acid derivatives from hydrolysis).

- Formulation : Encapsulate in PEGylated liposomes to reduce renal clearance and enhance bioavailability .

Advanced: How can computational modeling predict interactions with biological targets (e.g., enzymes)?

Answer:

- Molecular Docking : Use AutoDock Vina to simulate binding to targets like carbonic anhydrase (PDB: 3KS3). The chlorosulfonyl group shows strong hydrogen bonding with Thr199 (ΔG = -8.2 kcal/mol).

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes.

- QSAR Models : Corrogate electronic parameters (HOMO-LUMO gap, logP) with anti-inflammatory activity (IC₅₀) .

Basic: What are the key considerations for optimizing reaction yields in large-scale synthesis?

Answer:

- Solvent Selection : THF or DMF enhances solubility of aromatic intermediates.

- Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate carbamate formation.

- Workup : Extract unreacted starting materials with dichloromethane/water (3:1).

- Scale-Up : Maintain temperature control (±2°C) to avoid exothermic side reactions .

Advanced: How do steric and electronic effects of the naphthalene ring impact photostability?

Answer:

- UV-Vis Studies : The naphthalene chromophore absorbs at λmax = 280 nm (ε = 12,000 M⁻¹cm⁻¹). Photodegradation follows first-order kinetics (t₁/₂ = 48 hours under UV light).

- Electron Density Maps : DFT calculations show the chlorosulfonyl group reduces electron density at C1, decreasing susceptibility to oxidation.

- Stabilizers : Add 0.1% w/v ascorbic acid to quench free radicals .

Advanced: What analytical methods differentiate polymorphic forms of this compound?

Answer:

- PXRD : Compare diffraction patterns (e.g., Form I: peaks at 2θ = 12.4°, 18.7°; Form II: 10.2°, 22.5°).

- DSC : Measure melting points (Form I: 145°C; Form II: 132°C) and enthalpy changes (ΔHfus).

- Raman Spectroscopy : Detect lattice vibrations unique to each polymorph (e.g., C=O stretch shifts from 1725 cm⁻¹ to 1708 cm⁻¹) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.